Diethyl (1-trityl-1H-imidazol-4-yl)methylphosphonate

概要

説明

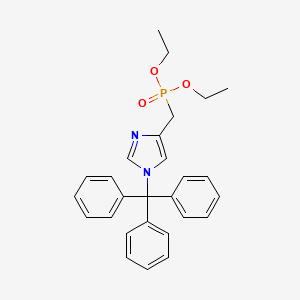

Diethyl (1-trityl-1H-imidazol-4-yl)methylphosphonate is a chemical compound with the molecular formula C27H29N2O3P and a molecular weight of 460.51 g/mol . It is a solid compound that is typically stored in a refrigerator to maintain its stability . This compound is known for its unique structure, which includes an imidazole ring substituted with a trityl group and a phosphonate ester.

準備方法

The synthesis of Diethyl (1-trityl-1H-imidazol-4-yl)methylphosphonate involves several steps. One common synthetic route includes the reaction of diethyl phosphite with a trityl-protected imidazole derivative under controlled conditions . The reaction typically requires a base such as sodium hydride or potassium carbonate to facilitate the formation of the phosphonate ester. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to ensure the purity and yield of the product .

化学反応の分析

Diethyl (1-trityl-1H-imidazol-4-yl)methylphosphonate undergoes various chemical reactions, including:

科学的研究の応用

Diethyl (1-trityl-1H-imidazol-4-yl)methylphosphonate has several applications in scientific research:

作用機序

The mechanism of action of Diethyl (1-trityl-1H-imidazol-4-yl)methylphosphonate involves its interaction with molecular targets such as enzymes and proteins. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit or modulate the activity of enzymes that utilize phosphate substrates . This interaction can affect various biochemical pathways, making it a valuable tool in biochemical research .

類似化合物との比較

Diethyl (1-trityl-1H-imidazol-4-yl)methylphosphonate is unique due to its trityl-protected imidazole ring and phosphonate ester group. Similar compounds include:

Diethyl (1H-imidazol-4-yl)methylphosphonate: Lacks the trityl group, making it less sterically hindered and more reactive.

Triphenylphosphine oxide: Contains a phosphine oxide group but lacks the imidazole ring, leading to different reactivity and applications.

Imidazole derivatives: Various imidazole derivatives with different substituents can exhibit similar biochemical properties but differ in their specific interactions and applications.

生物活性

Diethyl (1-trityl-1H-imidazol-4-yl)methylphosphonate is a phosphonate compound that exhibits significant biological activity, particularly in biochemical and medicinal contexts. This article will delve into its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data tables and research findings.

Overview of the Compound

- Molecular Formula : C27H29N2O3P

- Molecular Weight : 460.51 g/mol

- CAS Number : 473659-21-1

This compound is synthesized through the reaction of diethyl phosphite with a trityl-protected imidazole derivative. The compound's structure includes a trityl group that provides steric hindrance, influencing its reactivity and interactions with biological targets.

The primary mechanism of action for this compound involves its ability to mimic phosphate esters. This structural similarity allows it to interact with various enzymes and proteins that utilize phosphate substrates, potentially inhibiting or modulating their activity. The compound's phosphonate group can also facilitate interactions with nucleic acids, enhancing its role in biochemical pathways.

Enzyme Interactions

This compound has been studied for its interactions with several key enzymes:

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

- Antimicrobial Activity : Research indicates that derivatives of imidazole compounds exhibit antimicrobial properties. This compound has shown promise in inhibiting bacterial growth, particularly against Gram-positive strains.

- Anticancer Potential : The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been documented. In vitro studies demonstrated a dose-dependent reduction in cell viability in various cancer cell lines, suggesting its potential as an anticancer agent .

- Neuroprotective Effects : Preliminary studies suggest that the compound may have neuroprotective properties, potentially beneficial in conditions like Alzheimer's disease due to its interaction with acetylcholinesterase .

Toxicological Profile

While the biological activity is promising, understanding the toxicological profile is essential for therapeutic applications. Studies have indicated potential toxic effects, including hepatotoxicity and nephrotoxicity, which necessitate further investigation into safe dosage ranges and long-term effects .

特性

IUPAC Name |

4-(diethoxyphosphorylmethyl)-1-tritylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29N2O3P/c1-3-31-33(30,32-4-2)21-26-20-29(22-28-26)27(23-14-8-5-9-15-23,24-16-10-6-11-17-24)25-18-12-7-13-19-25/h5-20,22H,3-4,21H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNSMDCRPGWSMDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29N2O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50376787 | |

| Record name | Diethyl (1-trityl-1H-imidazol-4-yl)methylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473659-21-1 | |

| Record name | Diethyl (1-trityl-1H-imidazol-4-yl)methylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。